N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 105800-72-4
VCID: VC20806200
InChI: InChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13)
SMILES: CC(=O)NC1=CC2=C(C=C1)NC(=O)S2
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide

CAS No.: 105800-72-4

Cat. No.: VC20806200

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide - 105800-72-4

Specification

CAS No. 105800-72-4
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name N-(2-oxo-3H-1,3-benzothiazol-6-yl)acetamide
Standard InChI InChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13)
Standard InChI Key ZSDHBDFLMIYKMP-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)NC(=O)S2
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)NC(=O)S2

Introduction

Physical and Chemical Properties

Fundamental Properties

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide possesses distinct physical and chemical properties that influence its behavior in various environments. While specific data on this compound is limited in the available research, we can infer certain properties based on its structure and chemical composition. The compound likely exists as a solid at room temperature, consistent with similar benzothiazole derivatives.

Reactivity Profile

The reactivity of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is influenced by its functional groups. The acetamide group can potentially undergo hydrolysis under acidic or basic conditions, while the benzothiazole core provides opportunities for various substitution reactions. By examining similar compounds, we can infer that this molecule may participate in:

  • Hydrolysis reactions involving the acetamide group

  • Oxidation reactions, particularly at the sulfur atom in the thiazole ring

  • Substitution reactions at various positions on the benzothiazole core

These potential reaction pathways suggest versatility in synthetic applications and provide avenues for developing derivatives with modified properties.

Synthesis and Preparation Methods

Purification Techniques

Purification of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide would typically involve standard techniques used for similar organic compounds, including:

  • Recrystallization from appropriate solvents

  • Column chromatography for separation from reaction by-products

  • Analytical methods such as HPLC to confirm purity

The selection of specific purification methods would depend on the synthetic route employed and the nature of potential impurities.

CompoundKey Structural FeaturesReported Biological ActivitiesResearch Stage
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamideAcetamide at 6-position, Oxo at 2-positionUndetermined (Limited research)Early research
N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamideAmino and methoxy groups, Acetamide at 2-positionAntimicrobial, Potential anticancerActive research
Bis-6-amidino-benzothiazole derivativesAmidino groups, Various central unitsAntiparasitic (against T. brucei), AntimalarialAdvanced research

This comparative analysis illustrates the diversity of benzothiazole derivatives and highlights the potential for N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide to exhibit significant biological activities warranting further investigation.

Current Research Directions and Applications

Research in Medicinal Chemistry

Benzothiazole derivatives have emerged as important scaffolds in medicinal chemistry research. Recent studies have focused on exploring their various biological activities, including antimicrobial, anticancer, and antiparasitic properties. For example, bis-6-amidino-benzothiazole derivatives have shown remarkable activity against the African trypanosome Trypanosoma brucei with sub-nanomolar potency and high selectivity .

While specific research on N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is limited, these broader findings suggest potential applications for this compound in similar research areas. The presence of the acetamide group, which can act as both a hydrogen bond donor and acceptor, may contribute to specific interactions with biological targets.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on benzothiazole derivatives have highlighted the importance of specific functional groups for biological activity. For instance, in the case of bis-6-amidino-benzothiazole derivatives, unsubstituted 5-amidine groups and a cyclohexyl spacer were identified as crucial determinants of trypanocidal activity .

Similar SAR studies on N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide could reveal important insights into the role of the acetamide group at the 6-position and the oxo group at the 2-position in determining biological activity. Such studies would help guide the rational design of more potent derivatives.

Research Gaps and Future Perspectives

Identified Research Gaps

Several research gaps exist regarding N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide:

  • Limited data on specific biological activities and mechanisms of action

  • Incomplete understanding of structure-activity relationships

  • Insufficient information on pharmacokinetic properties

  • Limited exploration of potential therapeutic applications

Addressing these gaps would significantly advance our understanding of this compound and its potential applications.

Future Research Directions

Future research directions for N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide could include:

  • Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties

  • Investigation of structure-activity relationships through the synthesis of derivatives

  • Assessment of pharmacokinetic properties to determine potential for drug development

  • Exploration of specific mechanisms of action at the molecular level

  • Development of improved synthetic routes for more efficient preparation

These research directions would provide valuable insights into the potential applications of this compound and guide the development of more effective derivatives.

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